molecular formula C18H17N5OS2 B2999244 2-[(4-Amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone CAS No. 540499-70-5

2-[(4-Amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone

Cat. No.: B2999244
CAS No.: 540499-70-5
M. Wt: 383.49
InChI Key: MXHQCNNSHXYLKN-UHFFFAOYSA-N
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Description

2-[(4-Amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone is a heterocyclic compound combining a phenothiazine core with a substituted 1,2,4-triazole moiety. The phenothiazine system, a sulfur- and nitrogen-containing tricyclic structure, is known for its diverse pharmacological applications, including antipsychotic and antihistaminic activities. The triazole ring, functionalized with an amino and ethyl group at positions 4 and 5, respectively, introduces hydrogen-bonding capabilities and enhanced stability.

Properties

IUPAC Name

2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS2/c1-2-16-20-21-18(23(16)19)25-11-17(24)22-12-7-3-5-9-14(12)26-15-10-6-4-8-13(15)22/h3-10H,2,11,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHQCNNSHXYLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone, a derivative of triazole and phenothiazine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N5OS2C_{18}H_{17}N_{5}OS_{2} with a molecular weight of 383.49 g/mol. It features a triazole ring, a sulfanyl group, and a phenothiazine moiety, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC18H17N5OS2C_{18}H_{17}N_{5}OS_{2}
Molecular Weight383.49 g/mol
PurityTypically 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole moiety can inhibit enzymes by forming hydrogen bonds with active sites, thereby affecting metabolic pathways.
  • Covalent Bonding : The sulfanyl group can form covalent bonds with thiol groups in proteins, modulating their function.
  • Binding Affinity : The trifluoromethyl group enhances binding affinity to specific receptors or enzymes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of triazoles possess significant antimicrobial properties. For instance, compounds with similar structures have been reported to exhibit minimum inhibitory concentrations (MIC) against various pathogens:

PathogenMIC (μg/mL)
Staphylococcus aureus0.125–8
Escherichia coli0.125–8
Candida albicans3.125

In vitro studies suggest that the compound may be effective against resistant strains of bacteria and fungi, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The compound has shown promising results in cancer research. For example, derivatives containing the triazole moiety have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)
HCT-116 (Colon Carcinoma)6.2
T47D (Breast Cancer)27.3

These findings suggest that the compound may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory and Other Activities

The presence of the triazole ring is associated with anti-inflammatory properties as well as other pharmacological effects such as anticonvulsant and analgesic activities. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Triazole Derivatives : A study reported that mercapto-substituted triazoles exhibited significant anticancer activity against several cell lines, suggesting a broader application for compounds containing similar structures .
  • Hybrid Compounds : Research on hybrids combining triazole with other pharmacophores demonstrated enhanced antimicrobial efficacy compared to standard treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several triazole-thioether derivatives reported in the literature. Key comparisons include:

Compound Name Core Structure Substituents Key Differences from Target Compound Reference
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole + phenylethanone 2,4-Difluorophenyl, phenylsulfonyl substituents on triazole; phenyl ketone Lacks phenothiazine; fluorinated aryl groups
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol 1,2,4-Triazole + secondary alcohol 4-Bromophenyl, phenyl substituents; reduced ketone to ethanol Phenothiazine replaced by phenyl; alcohol vs. ketone
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Pyrazole + thiophene Amino, hydroxy, cyano substituents; thiophene core Entirely distinct heterocyclic system

Key Observations:

  • Phenothiazine vs. Aryl Groups: The target compound’s phenothiazine core distinguishes it from phenyl or fluorophenyl analogues. Phenothiazine’s electron-rich, planar structure may enhance π-π stacking interactions and redox activity compared to simpler aryl groups .
  • Amino-Ethyl Triazole vs. Halogenated Triazoles: The 4-amino-5-ethyl triazole substituent in the target compound contrasts with halogenated (e.g., bromophenyl) or sulfonated analogues. The amino group may improve aqueous solubility and hydrogen-bonding capacity, while the ethyl group could modulate lipophilicity .
  • Ketone vs. Alcohol Terminal Groups: Unlike the secondary alcohol in , the ketone group in the target compound may influence reactivity (e.g., susceptibility to reduction) and binding affinity in biological systems.

Q & A

Q. How can researchers optimize the synthesis of 2-[(4-Amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone to improve yield and purity?

Methodological Answer: The synthesis involves coupling phenothiazine acetic acid derivatives with 4-amino-5-ethyl-1,2,4-triazole-3-thiol. Key steps include:

  • Reaction Conditions: Use ethanol/water as solvents under basic conditions (e.g., KOH) to facilitate nucleophilic substitution at the thiol group .
  • Purification: Acidification with HCl precipitates the product, followed by recrystallization in ethyl acetate to remove unreacted starting materials .
  • Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of phenothiazine acetic acid to triazole-thiol) to minimize side products .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • 1H NMR: Key signals include the phenothiazine aromatic protons (δ 6.8–7.5 ppm) and the ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2) .
  • Mass Spectrometry: Confirm molecular weight using high-resolution MS (Exact Mass: 434.0849 g/mol) .
  • FT-IR: Look for N–H stretching (3200–3400 cm⁻¹) and C=O absorption (1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between crystallographic data and experimental spectral results for this compound?

Methodological Answer:

  • Crystallography: Use SHELX for small-molecule refinement to resolve electron density maps, especially for the triazole and phenothiazine moieties .
  • Validation Tools: Employ PLATON (e.g., ADDSYM) to check for missed symmetry or twinning, which may explain deviations in bond lengths/angles .
  • DFT Calculations: Compare computed NMR chemical shifts (Gaussian/B3LYP) with experimental data to validate conformational preferences .

Q. What strategies are effective for analyzing the compound’s antioxidant or anti-inflammatory activity in vitro?

Methodological Answer:

  • Antioxidant Assays: Use DPPH radical scavenging assays (IC50 values) and compare with reference compounds like quercetin derivatives .
  • Anti-inflammatory Models: Evaluate inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) using ELISA .
  • Structure-Activity Relationship (SAR): Modify the ethyl group or phenothiazine substituents to assess impact on activity .

Q. How can regioselectivity challenges in triazole-thiol coupling reactions be addressed during synthesis?

Methodological Answer:

  • Protecting Groups: Temporarily block competing reactive sites (e.g., amino groups) with Boc or Fmoc before coupling .
  • Catalysis: Use Cu(I)-catalyzed click chemistry for selective thiol-alkyne reactions, avoiding undesired crosslinking .
  • Kinetic Control: Optimize reaction temperature (e.g., 0–25°C) to favor mono-substitution over di-substitution .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and solution-phase structural data?

Methodological Answer:

  • Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility (e.g., phenothiazine ring puckering) that may differ between solid-state and solution .
  • Hirshfeld Analysis: Compare intermolecular interactions (e.g., hydrogen bonds) in the crystal structure (SHELXL-refined) with solvent-solute interactions in MD simulations .

Q. What experimental controls are essential when interpreting discrepancies in biological activity across assays?

Methodological Answer:

  • Positive/Negative Controls: Include ascorbic acid for antioxidant assays and indomethacin for anti-inflammatory assays to calibrate activity thresholds .
  • Solubility Checks: Confirm compound solubility in assay media (e.g., DMSO concentration ≤1%) to rule out false negatives .

Structural and Functional Insights

Q. How does the phenothiazine moiety influence the compound’s electronic properties?

Methodological Answer:

  • Electrochemical Studies: Perform cyclic voltammetry to measure oxidation potentials (e.g., phenothiazine’s redox-active sulfur center) .
  • DFT Analysis: Calculate HOMO-LUMO gaps to correlate with antioxidant efficacy .

Q. What are the synthetic pathways for analogues with enhanced pharmacokinetic properties?

Methodological Answer:

  • Prodrug Design: Introduce ester or amide prodrug moieties at the ethanone carbonyl to improve solubility .
  • Metabolic Stability: Use hepatic microsome assays to identify metabolic hotspots (e.g., triazole ring oxidation) .

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